molecular formula C16H12N4O4S B11784096 N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11784096
M. Wt: 356.4 g/mol
InChI Key: VRNYTXQBMAPCLD-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group can be introduced through an acylation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as therapeutic agents due to their biological activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group, oxadiazole ring, and thioether linkage can all play roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The presence of the nitro group at the 3-position of the phenyl ring and the specific arrangement of the oxadiazole and thioether linkages make this compound unique

Properties

Molecular Formula

C16H12N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H12N4O4S/c21-14(17-12-7-4-8-13(9-12)20(22)23)10-25-16-19-18-15(24-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,21)

InChI Key

VRNYTXQBMAPCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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